molecular formula C9H11BrN2O2 B13252512 4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Cat. No.: B13252512
M. Wt: 259.10 g/mol
InChI Key: NWPUTODTUBMULY-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, a methyl group, and a dioxabicyclohexane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[310]hexan-1-yl}-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxabicyclohexane moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, making it a valuable compound for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is unique due to the presence of both the bromine atom and the dioxabicyclohexane moiety. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-1-methyl-5-(4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl)pyrazole

InChI

InChI=1S/C9H11BrN2O2/c1-5-8-9(14-8,4-13-5)7-6(10)3-11-12(7)2/h3,5,8H,4H2,1-2H3

InChI Key

NWPUTODTUBMULY-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(O2)(CO1)C3=C(C=NN3C)Br

Origin of Product

United States

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